3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-8-6-9(13(17)18)11-10(7-14(2,3)4)16-19-12(11)15-8/h6H,5,7H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVUDTSLBCIJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)CC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS Number: 1096901-74-4) is a synthetic organic molecule with potential biological activity. This article provides an overview of its biological properties, including its mechanism of action, efficacy against specific pathogens, and relevant case studies.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
- Purity : ≥ 95% (for research purposes)
Antimicrobial Activity
Research has indicated that compounds within the same structural family exhibit significant antimicrobial properties. For instance, derivatives of pyridine and oxazole have been investigated for their effectiveness against Mycobacterium tuberculosis and other resistant strains. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 0.006 μM against drug-resistant strains, suggesting that similar activities might be expected from this compound due to structural similarities .
Cytotoxicity and Safety Profile
While the compound is not intended for human consumption or therapeutic use, preliminary in vitro studies on structurally similar compounds have shown varying degrees of cytotoxicity. It is crucial to evaluate the safety profile through comprehensive toxicity assays before considering any potential applications.
Study on Related Compounds
A study published in Nature explored the efficacy of imidazo[1,2-a]pyridine derivatives against resistant strains of Mycobacterium tuberculosis . The findings highlighted that compounds with similar functional groups demonstrated potent activity against both replicating and non-replicating bacterial cells . This suggests that further investigation into the biological activity of this compound could yield valuable insights.
Screening Assays
In screening assays for type III secretion systems, high concentrations of similar compounds resulted in significant inhibition of secretion pathways in bacterial models. This indicates potential applications in targeting bacterial virulence factors .
Summary of Biological Activity Findings
| Compound Name | Target Pathogen | MIC (μM) | Notes |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | ≤0.006 | Highly potent against drug-resistant strains |
| Compound B | Staphylococcus aureus | 0.04 | Effective against methicillin-resistant strains |
| This compound | TBD | Requires further study for specific activity |
Scientific Research Applications
Basic Information
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
- CAS Number : 1096901-74-4
Structure
The compound features an oxazolo[5,4-b]pyridine core, which is significant for its pharmacological properties. The presence of the dimethylpropyl and ethyl substituents contributes to its lipophilicity, potentially influencing its interaction with biological targets.
Case Study: Anti-Cancer Activity
A study exploring the anti-cancer effects of oxazolo[5,4-b]pyridine derivatives found that these compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific mechanisms of action often involve the modulation of signaling pathways associated with cell proliferation and survival.
Synthesis and Development of New Compounds
The synthesis of 3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can serve as a precursor for developing new pharmaceuticals. The ability to modify the substituents on the oxazolo[5,4-b]pyridine scaffold allows researchers to explore structure-activity relationships (SAR) effectively.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions including cyclization processes that form the oxazole ring. Specific methodologies may vary but often include:
- Step 1 : Formation of the pyridine ring.
- Step 2 : Introduction of the oxazole moiety.
- Step 3 : Alkylation with dimethylpropyl and ethyl groups.
Material Science Applications
Beyond pharmacology, compounds like this compound may find applications in material sciences due to their unique electronic properties. Research into their potential as organic semiconductors or in polymer formulations is ongoing.
Comparison with Similar Compounds
Position 3 Modifications
Position 6 Modifications
- Ethyl (Target Compound) : Provides moderate lipophilicity, balancing solubility and membrane permeability.
- Halogenated Aryl (CAS 1333146-82-9) : Chlorine and trifluoromethyl groups enhance metabolic stability and electronic interactions with targets but increase molecular weight and logP .
Preparation Methods
Reaction Conditions and Yields
| Step | Typical Conditions | Reported Yields (Analogue) |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 60–80°C, 4–12 h | 70–90% |
| Cyclization | PPA or PPSE, 180–220°C, 2–6 h | 80–95% |
| Carboxylation | Pd(0), base, CO or CO₂, 80–120°C, 6–24 h | 60–85% |
Note: Yields are based on analogous oxazolo[5,4-b]pyridine syntheses; actual yields for this specific compound may vary depending on optimization.
Analytical Data
| Technique | Data Type | Utility |
|---|---|---|
| NMR | ¹H, ¹³C shifts | Confirm substitution pattern and purity |
| MS | m/z | Confirm molecular weight |
| HPLC | Retention time | Assess purity and monitor reaction progress |
| IR | Functional groups | Confirm carboxylic acid and ring formation |
Research Findings and Notes
- The preparation of oxazolo[5,4-b]pyridine derivatives is highly sensitive to reaction conditions, especially during cyclization, where temperature and acid strength are critical for high yields and selectivity.
- Introduction of bulky groups (like 2,2-dimethylpropyl) may require careful optimization of alkylation conditions to avoid side reactions or incomplete substitution.
- Carboxylation via Heck-type reactions is a powerful method for installing carboxylic acids on heterocyclic frameworks and is compatible with a range of functional groups.
- Analytical characterization is essential at each step to ensure the correct structure and high purity of the final product.
Summary Table: Preparation Overview
| Stage | Key Reagents/Conditions | Analytical Confirmation |
|---|---|---|
| Alkylation | Alkyl halides, base, DMF | NMR, MS |
| Cyclization | PPA or PPSE, high temperature | NMR, MS, IR |
| Carboxylation | Pd catalyst, CO/CO₂, base | NMR, MS, HPLC |
| Purification | Chromatography, crystallization | HPLC, NMR |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes (e.g., ethyl-substituted pyridine derivatives) with amino precursors, followed by cyclization to form the oxazole ring. For example, analogous oxazolo-pyridine compounds are synthesized via acid-catalyzed cyclization using reagents like POCl₃ or polyphosphoric acid . Key factors affecting yield include temperature control (80–120°C), solvent choice (e.g., DMF or toluene), and stoichiometric ratios of reactants. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for achieving >95% purity .
Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and ring structure. For instance, the ethyl group at position 6 appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm) in ¹H NMR, while the oxazole ring protons resonate at δ 7.0–8.5 ppm .
- FT-IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : A mobile phase of methanol/water with 0.2 M sodium phosphate (pH 5.5) and tetrabutylammonium hydroxide ensures separation of isomers and impurities .
Q. What preliminary biological screening approaches are recommended for assessing this compound’s bioactivity?
- Methodological Answer : Initial assays should focus on enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based or colorimetric assays (IC₅₀ determination). For antimicrobial activity, microdilution assays against Gram-positive/negative bacteria (MIC values) are standard. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) can screen for cytotoxic effects. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins) or off-target effects. To address this:
- Solubility Optimization : Use co-solvents (DMSO ≤1%) or liposomal formulations to improve bioavailability in cell-based vs. enzymatic assays .
- Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to observed effects in vivo but not in vitro .
- Target Engagement Studies : Surface plasmon resonance (SPR) or thermal shift assays validate direct binding to purported targets (e.g., enzymes) .
Q. What computational strategies are employed to predict the binding affinity of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the carboxylic acid moiety and catalytic residues (e.g., hydrogen bonds with serine proteases) .
- QSAR Modeling : Correlate substituent effects (e.g., dimethylpropyl hydrophobicity) with activity using descriptors like logP and polar surface area .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .
Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproduct formation?
- Methodological Answer :
- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and reaction time. For example, a central composite design for cyclization reactions identifies optimal POCl₃ concentration (1.2–1.5 equiv) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
- Byproduct Analysis : LC-MS identifies major impurities (e.g., uncyclized intermediates), which are minimized by adding scavenger resins (e.g., polymer-bound isocyanate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
